4H-3,1-Benzothiazin-2-amine

Descripción general

Descripción

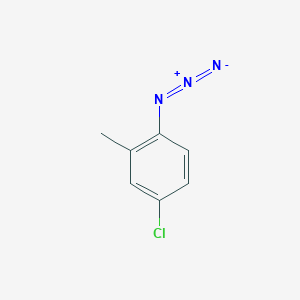

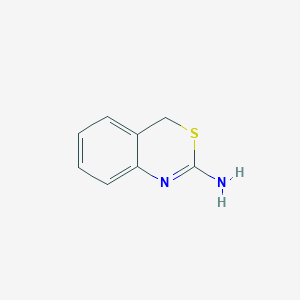

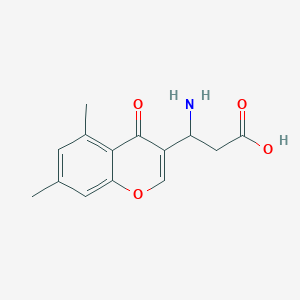

4H-3,1-Benzothiazin-2-amine is a chemical compound with the CAS Number: 78959-46-3 . It has a molecular weight of 164.23 . The IUPAC name for this compound is 4H-3,1-benzothiazin-2-amine .

Synthesis Analysis

4H-3,1-Benzothiazin-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These facile synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 . For instance, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .

Molecular Structure Analysis

The InChI code for 4H-3,1-Benzothiazin-2-amine is 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

4H-3,1-Benzothiazin-4-ones bear a sulfur atom in the place of oxygen in benzoxazinones . A synthetic access to the sulfur-containing analogous 4H-3,1-benzothiazin-4-ones was devised . For this purpose, anthranilic acid or methyl anthranilate were converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .

Physical And Chemical Properties Analysis

4H-3,1-Benzothiazin-2-amine is a powder with a melting point of 132-135°C . It is stored at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

4H-3,1-Benzothiazin-4-ones, a category closely related to 4H-3,1-Benzothiazin-2-amine, have diverse biological activities. They are synthesized from anthranilic acid derivatives and can be functionalized at various positions to enhance their biological activities (Vu & Gütschow, 2020).

Chemical Synthesis Techniques

The synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines involves a two-pot procedure starting from aryl(2-isothiocyanatophenyl)methanones and secondary amines (Kobayashi & Kanbe, 2011). Another method involves the reaction of 3-(2-isothiocyanatophenyl)propenoicacid derivatives with secondary amines to yield thiourea intermediates, which upon heating, cyclize to give 4H-3,1-benzothiazin-2-amines (Fukamachi, Konishi, & Kobayashi, 2010).

Potential in Medicinal Chemistry

4H-3,1-Benzothiazin-2-amines show promise in medicinal chemistry, especially in the development of new pharmaceutical compounds. For instance, specific derivatives have shown potential anticonvulsant activity, as demonstrated in studies with 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines (Zhang et al., 2010).

Pharmacological Activity

The pharmacological potential of 4H-3,1-Benzothiazin-2-amine derivatives is further highlighted by their ability to inhibit certain enzymes. For example, some derivatives have been evaluated as inhibitors against a panel of proteases and esterases, with findings suggesting selective inhibition of human cathepsin L and human leukocyte elastase (Häcker et al., 2009).

Applications in Organic Synthesis

In organic synthesis, 4H-3,1-Benzothiazin-2-amines are used to create various chemically significant compounds. Techniques include microwave-assisted one-pot synthesis, highlighting the compound's utility in creating complex molecular structures efficiently (Zuo et al., 2008).

Safety And Hazards

The safety information for 4H-3,1-Benzothiazin-2-amine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4H-3,1-benzothiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300878 | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-3,1-Benzothiazin-2-amine | |

CAS RN |

78959-46-3 | |

| Record name | NSC139660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B1660488.png)

![1,3,7-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660499.png)

![5(4H)-Oxazolone, 4-[(2-methoxy-1-naphthalenyl)methylene]-2-phenyl-](/img/structure/B1660501.png)

![5-Butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1660502.png)

![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)